N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE
Overview
Description
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, an isoxazole ring, and various substituents that contribute to its chemical properties and potential applications. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. Common synthetic methods for pyrazoles include cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Isoxazoles can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes or alkynes . The final step involves coupling these intermediates under specific reaction conditions, such as using a base and a suitable solvent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole structures, such as 1-phenyl-3-methyl-5-pyrazolone.
Isoxazole Derivatives: Compounds with similar isoxazole structures, such as 3,5-dimethylisoxazole.
Uniqueness
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-M
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-22-10-9-15(19-22)12-21(3)18(23)16-11-17(24-20-16)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHBARBRYZUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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